molecular formula C16H10O2S B11162425 10-methyl-5H-benzo[c]furo[3,2-g]chromene-5-thione

10-methyl-5H-benzo[c]furo[3,2-g]chromene-5-thione

Cat. No.: B11162425
M. Wt: 266.3 g/mol
InChI Key: FBSBIYVVNXECAH-UHFFFAOYSA-N
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Description

10-methyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is a complex organic compound characterized by its unique fused ring structure This compound contains a combination of benzene, furan, and chromene rings, along with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-5H-benzo[c]furo[3,2-g]chromene-5-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzofuran, the introduction of a chromene moiety can be achieved through a series of condensation and cyclization reactions. The thione group is then introduced via thiolation reactions using sulfur-containing reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-methyl-5H-benzo[c]furo[3,2-g]chromene-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

10-methyl-5H-benzo[c]furo[3,2-g]chromene-5-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 10-methyl-5H-benzo[c]furo[3,2-g]chromene-5-thione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-methyl-5H-benzo[c]furo[3,2-g]chromene-5-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. The combination of benzene, furan, and chromene rings also contributes to its unique structural and electronic properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C16H10O2S

Molecular Weight

266.3 g/mol

IUPAC Name

10-methyl-[1]benzofuro[6,5-c]isochromene-5-thione

InChI

InChI=1S/C16H10O2S/c1-9-8-17-14-7-15-13(6-12(9)14)10-4-2-3-5-11(10)16(19)18-15/h2-8H,1H3

InChI Key

FBSBIYVVNXECAH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C4=CC=CC=C4C(=S)O3

Origin of Product

United States

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